molecular formula C5H4ClN2NaO B13482044 Sodium 4-chloro-6-methylpyrimidin-2-olate

Sodium 4-chloro-6-methylpyrimidin-2-olate

Cat. No.: B13482044
M. Wt: 166.54 g/mol
InChI Key: YZJFWVYBSKOSNS-UHFFFAOYSA-M
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Description

Sodium 4-chloro-6-methylpyrimidin-2-olate is a chemical compound with the molecular formula C5H4ClN2NaO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate typically involves the reaction of 4-chloro-6-methylpyrimidine with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chloro-6-methylpyrimidin-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert it into 4-chloro-6-methylpyrimidine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Pyrimidine N-oxides

    Reduction: 4-chloro-6-methylpyrimidine

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Sodium 4-chloro-6-methylpyrimidin-2-olate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-6-methylpyrimidin-2-olate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In biological systems, it may interfere with nucleic acid synthesis or function, leading to its potential use as an antiviral or anticancer agent.

Comparison with Similar Compounds

    4-chloro-6-methylpyrimidine: A precursor in the synthesis of Sodium 4-chloro-6-methylpyrimidin-2-olate.

    2-amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.

    4-chloro-6-methyl-2-pyrimidinamine: Used in similar applications in chemistry and biology.

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. Its specific substitution pattern also provides distinct reactivity compared to other pyrimidine derivatives, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C5H4ClN2NaO

Molecular Weight

166.54 g/mol

IUPAC Name

sodium;4-chloro-6-methylpyrimidin-2-olate

InChI

InChI=1S/C5H5ClN2O.Na/c1-3-2-4(6)8-5(9)7-3;/h2H,1H3,(H,7,8,9);/q;+1/p-1

InChI Key

YZJFWVYBSKOSNS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC(=N1)[O-])Cl.[Na+]

Origin of Product

United States

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